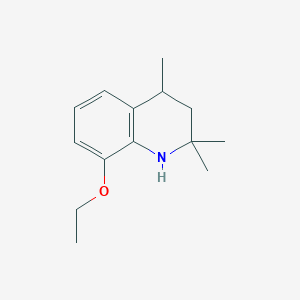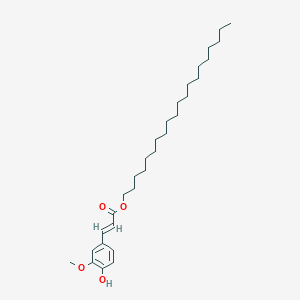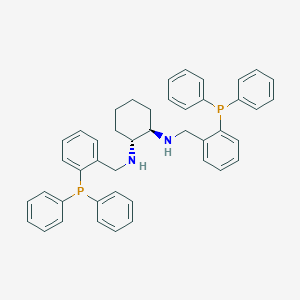
(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
Overview
Description
“(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine” is a chemical compound with the CAS number 174758-63-5 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C44H44N2P2. The molecular weight is 662.8 g/mol .Physical And Chemical Properties Analysis
The compound is a solid and has a yellow color . It has a melting point of >300°C and a predicted boiling point of 749.8±60.0 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a predicted pKa of 9.75±0.40 . The compound is air sensitive .Scientific Research Applications
(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine has been used in a variety of scientific research applications. It has been used as a ligand in metal-catalyzed reactions, such as the asymmetric hydrogenation of ketones, and has been used in the synthesis of a variety of compounds. This compound has also been used in biochemistry and materials science. In biochemistry, this compound has been used as a ligand for enzymes and proteins, and in materials science, it has been used to synthesize polymers and other materials.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a phosphine ligand , which suggests it may interact with metal ions in biological systems.
Mode of Action
As a phosphine ligand, this compound likely acts by coordinating with metal ions, forming metal-ligand complexes. These complexes can then participate in various chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific metal ion and the reaction conditions .
Biochemical Pathways
As a phosphine ligand, it may be involved in reactions catalyzed by metalloenzymes or in processes where metal ions play a key role .
Pharmacokinetics
Given its molecular weight of 662.78 , it may have limited bioavailability due to poor absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form complexes with metal ions could be affected by the concentration of these ions in the environment .
Advantages and Limitations for Lab Experiments
The use of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. This makes it easy to use in laboratory experiments. Additionally, this compound is a chiral ligand, which makes it useful for asymmetric reactions.
However, there are also some limitations to using this compound in laboratory experiments. This compound is not very stable in air and light, so it must be stored properly to prevent decomposition. Additionally, this compound is not very soluble in water, so it must be used in a solvent that is compatible with the reaction.
Future Directions
There are a variety of potential future directions for research involving (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine. One potential avenue of research is to explore the use of this compound as a ligand in other types of reactions, such as oxidation and reduction reactions. Additionally, research could be done on the biochemical and physiological effects of this compound, as well as its potential use in the synthesis of new materials. Finally, research could be done on the development of new methods for the synthesis of this compound, such as the use of enzymatic catalysis.
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHPYVNBXWUKNY-NCRNUEESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44N2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447912 | |
| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174758-63-5 | |
| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)
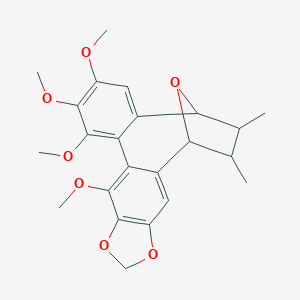
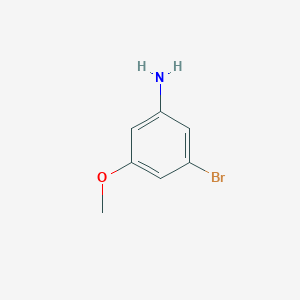

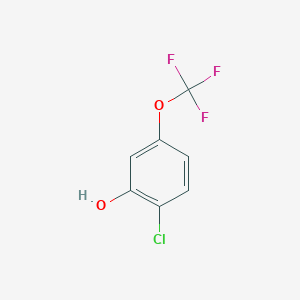
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)

